Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Overview
Description
Ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate typically involves the reaction of 2-alkynylanilines with ketones in the presence of a catalyst. One common method uses p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature . Another approach involves the use of FeCl3 as a catalyst in toluene at 110°C . These methods allow for the efficient formation of the quinoline ring system with good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst and solvent can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylate derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The compound may also interact with cellular receptors and ion channels, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dihydro-1H-quinoline-3-carboxylate
- Ethyl 3-ethyl-4-oxo-2,4-dihydroquinoline-3-carboxylate
- Ethyl 3-ethyl-2,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position and the ester functionality at the carboxylate position can enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
ethyl 3-ethyl-2,4-dihydro-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-14(13(16)17-4-2)9-11-7-5-6-8-12(11)15-10-14/h5-8,15H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOOBNIUYYKECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2NC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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